molecular formula C19H15ClFN3O3 B2994940 2-[4-(3-chloro-4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 898428-78-9

2-[4-(3-chloro-4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No. B2994940
CAS RN: 898428-78-9
M. Wt: 387.8
InChI Key: SZBPVYHLIVJIDL-UHFFFAOYSA-N
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Description

2-[4-(3-chloro-4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H15ClFN3O3 and its molecular weight is 387.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-inflammatory Activity

The synthesis of novel derivatives related to 2-[4-(3-chloro-4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide has been explored, leading to compounds with significant anti-inflammatory activity. This research demonstrates the potential of these compounds in developing new anti-inflammatory drugs. Among the synthesized derivatives, some showed significant to moderate anti-inflammatory effects, highlighting their therapeutic potential (Sunder & Maleraju, 2013).

Scaleable Synthesis for Thrombin Inhibition

A scaleable synthesis approach for a related 3-Aminopyrazinone Acetamide Thrombin Inhibitor was developed, addressing various scale-up issues to provide a safe, efficient, and robust route for preparation. This work is critical for the large-scale production of thrombin inhibitors, which are important in managing blood coagulation disorders (Ashwood et al., 2004).

Antioxidant, Analgesic, and Anti-inflammatory Properties

Research into 2-(4-Phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, a compound with structural similarities, has shown it to possess DPPH radical scavenging activity, analgesic, and anti-inflammatory properties. This study indicates the potential for these compounds in treating pain and inflammation while also offering antioxidant benefits (Nayak et al., 2014).

Potential Antipsychotic Agents

Compounds structurally related to 2-[4-(3-chloro-4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide have been found to exhibit antipsychotic-like profiles in behavioral animal tests. These findings suggest their utility in developing new treatments for psychiatric disorders without the typical side effects associated with dopamine receptor interaction (Wise et al., 1987).

Coordination Complexes and Antioxidant Activity

Studies on pyrazole-acetamide derivatives have led to the synthesis of novel Co(II) and Cu(II) coordination complexes, demonstrating significant antioxidant activity. These findings suggest the potential for these complexes in oxidative stress-related disease treatment and their use in developing new antioxidant agents (Chkirate et al., 2019).

properties

IUPAC Name

2-[4-(3-chloro-4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O3/c1-12-2-4-13(5-3-12)22-17(25)11-23-8-9-24(19(27)18(23)26)14-6-7-16(21)15(20)10-14/h2-10H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBPVYHLIVJIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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